1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione is a macrocyclic compound with the molecular formula C42H84N4O2. It is known for its unique structure, which includes a tetraazacyclotetradecane ring with two hexadecyl chains attached.
Vorbereitungsmethoden
The synthesis of 1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of a tetraamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the macrocyclic ring .
Analyse Chemischer Reaktionen
1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the diketone moiety to diols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione has several scientific research applications:
Coordination Chemistry: This compound acts as a ligand, forming stable complexes with various metal ions.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as enhanced conductivity or magnetic behavior.
Biological Applications: Research is ongoing to explore the potential biological activities of this compound and its derivatives, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism by which 1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the tetraazacyclotetradecane ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. The hexadecyl chains may also play a role in modulating the solubility and interaction of the compound with biological membranes .
Vergleich Mit ähnlichen Verbindungen
1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione can be compared with other similar macrocyclic compounds, such as:
1,4,8,11-Tetraazacyclotetradecane-5,7-dione: This compound lacks the hexadecyl chains, making it less hydrophobic and potentially less effective in certain applications.
1,4,8,11-Tetraazacyclotetradecane-5,12-dione: This compound has a similar structure but different substitution patterns, leading to variations in its chemical and physical properties.
The uniqueness of this compound lies in its combination of a macrocyclic ring with long hydrophobic chains, which can enhance its solubility in nonpolar solvents and its ability to interact with biological membranes .
Eigenschaften
CAS-Nummer |
66145-54-8 |
---|---|
Molekularformel |
C42H84N4O2 |
Molekulargewicht |
677.1 g/mol |
IUPAC-Name |
1,11-dihexadecyl-1,4,8,11-tetrazacyclotetradecane-5,7-dione |
InChI |
InChI=1S/C42H84N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-45-36-31-37-46(39-33-44-42(48)40-41(47)43-32-38-45)35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,43,47)(H,44,48) |
InChI-Schlüssel |
RWBCCOCAZRZOSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1CCCN(CCNC(=O)CC(=O)NCC1)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.